molecular formula C18H14N6OS2 B4186502 3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE

3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE

Cat. No.: B4186502
M. Wt: 394.5 g/mol
InChI Key: QZKZBBMMCNKKQM-UHFFFAOYSA-N
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Description

3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including an indole ring, a triazole ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and triazole intermediates, followed by the formation of the oxadiazole ring. Key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Triazole Ring: This involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.

    Construction of the Oxadiazole Ring: This is typically done by reacting thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the indole ring.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, triazole, and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or triazole rings.

Scientific Research Applications

3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound could affect various signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-pyrrole
  • **3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-pyrazole

Uniqueness

What sets 3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS2/c1-24-17(12-9-19-13-6-3-2-5-11(12)13)21-22-18(24)27-10-15-20-16(23-25-15)14-7-4-8-26-14/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKZBBMMCNKKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE
Reactant of Route 3
Reactant of Route 3
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE
Reactant of Route 4
Reactant of Route 4
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE
Reactant of Route 5
Reactant of Route 5
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE
Reactant of Route 6
Reactant of Route 6
3-[4-METHYL-5-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]-1H-INDOLE

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